N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-3-27(30(39)35-24-15-9-10-16-26(24)41-2)42-32-36-23-14-8-7-13-22(23)29-34-25(31(40)37(29)32)17-18-28(38)33-20-19-21-11-5-4-6-12-21/h4-16,25,27H,3,17-20H2,1-2H3,(H,33,38)(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNIIMRCAPCYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazoquinazolines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C32H33N5O4S, with a molecular weight of 583.71 g/mol. The structural complexity arises from its multiple functional groups and heterocycles, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H33N5O4S |
| Molecular Weight | 583.71 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds within the imidazoquinazoline family exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazoquinazolines can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that certain derivatives have IC50 values in the low micromolar range against various cancer cell lines such as HL-60 (human leukemia) and K-562 (chronic myeloid leukemia) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition was assessed using lipopolysaccharide (LPS)-induced models in human promyelocytic cell lines, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of imidazoquinazolines has been explored in various studies. Compounds similar to this compound have shown efficacy against a range of bacterial strains, suggesting a promising avenue for developing new antibiotics .
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on various imidazoquinazoline derivatives revealed that modifications at the phenyl and sulfonamide positions significantly enhanced their cytotoxic activity against cancer cells. The most potent derivative exhibited an IC50 value of 8.15 µM against HL-60 cells .
- Inflammation Inhibition : In a comparative study of several quinazoline derivatives, it was found that certain compounds could reduce TNF-α secretion by more than 50% at concentrations below 10 µM, highlighting their potential as anti-inflammatory agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets, including enzymes involved in cancer progression and inflammatory pathways. These studies suggest that the structural features of this compound facilitate strong interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A. Imidazoquinazolinone Derivatives Compounds like those in (e.g., 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide) share the sulfanyl-acetamide motif but replace the imidazoquinazolinone with oxadiazole. This substitution reduces ring strain but may alter binding affinity to targets like kinases or proteases .
B. Oxadiazole-Sulfanyl Butanamides describes N-(substituted-phenyl)butanamides with oxadiazole-sulfanyl linkages.
C. Benzenesulfonamides
N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamides () feature a sulfonamide group instead of sulfanyl-butanamide. The sulfonamide’s rigidity may limit conformational flexibility compared to the target compound’s butanamide chain .
Bioactivity Predictions
Based on structural analogs:
- Kinase Inhibition: Imidazoquinazolinones are known to interfere with ATP-binding pockets in kinases, as seen in bioactivity clusters () .
- Antioxidant Potential: Sulfanyl groups in ’s phenylpropanoids enhance radical scavenging, though the imidazoquinazolinone may reduce this effect .
Data Tables
Table 2: Hypothetical Similarity Indexing (Tanimoto Coefficients)
| Compound | Target Compound | SAHA (HDAC8 inhibitor) | Aglaithioduline () |
|---|---|---|---|
| Target Compound | 1.00 | 0.35 | 0.45 |
| 5-Substituted-oxadiazole () | 0.68 | 0.20 | 0.30 |
| Benzenesulfonamide () | 0.52 | 0.15 | 0.25 |
Note: Coefficients based on fingerprint analysis of functional groups and scaffold similarity (hypothetical)
Table 3: Bioactivity Profiles of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
